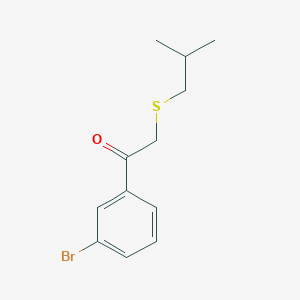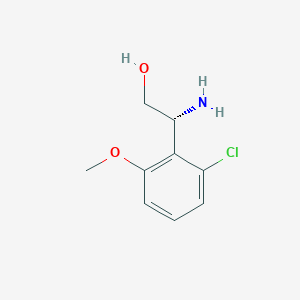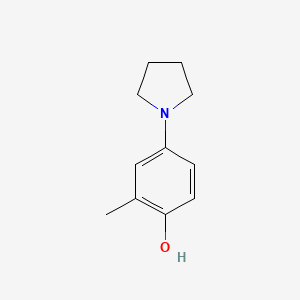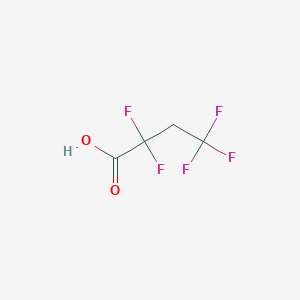
2,2,4,4,4-Pentafluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,4-Pentafluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H3F5O2 It is characterized by the presence of five fluorine atoms attached to the butanoic acid backbone, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,4-Pentafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the direct fluorination of butanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,4,4-Pentafluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaOH, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Fluorinated derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,4-Pentafluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design, particularly in the development of fluorinated drugs with improved metabolic stability.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,2,4,4,4-Pentafluorobutanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and dipole-dipole interactions, which can influence the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are often related to its ability to modulate enzyme activity and alter the physicochemical properties of biological membranes.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3,3-Pentafluoropropanoic acid
- 2,2,3,3,4,4,4-Heptafluorobutanoic acid
- 2,2,3,3,4,4,5,5-Octafluoropentanoic acid
Comparison: 2,2,4,4,4-Pentafluorobutanoic acid is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties compared to its analogs. For example, 2,2,3,3,3-Pentafluoropropanoic acid has a shorter carbon chain and fewer fluorine atoms, resulting in different reactivity and physical properties. Similarly, 2,2,3,3,4,4,4-Heptafluorobutanoic acid and 2,2,3,3,4,4,5,5-Octafluoropentanoic acid have more fluorine atoms, which can lead to increased stability and different interaction profiles with biological targets.
Eigenschaften
CAS-Nummer |
856293-25-9 |
|---|---|
Molekularformel |
C4H3F5O2 |
Molekulargewicht |
178.06 g/mol |
IUPAC-Name |
2,2,4,4,4-pentafluorobutanoic acid |
InChI |
InChI=1S/C4H3F5O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) |
InChI-Schlüssel |
NFPKGOYZJQGPFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
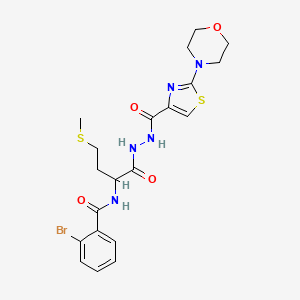
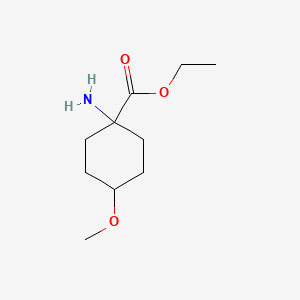
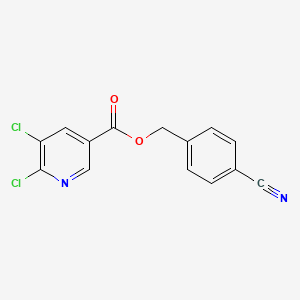
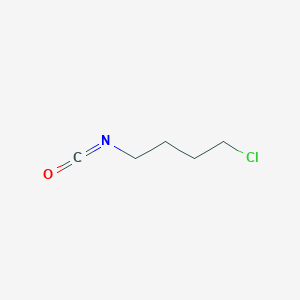
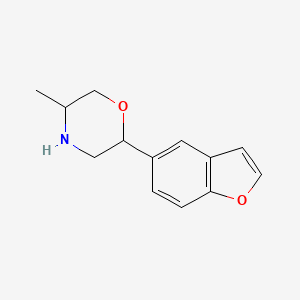
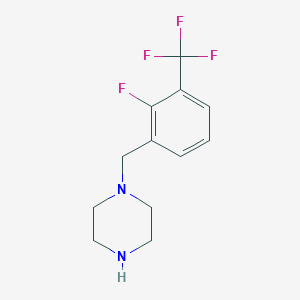
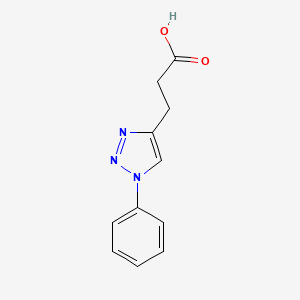

![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
